molecular formula C22H20N2O6S B2879918 methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate CAS No. 941976-92-7

methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate

Cat. No.: B2879918
CAS No.: 941976-92-7
M. Wt: 440.47
InChI Key: BVDSHSOBJRSARO-FCQUAONHSA-N
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Description

Methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a heterocyclic compound featuring a benzothiazole core fused with a dihydro-1,3-benzothiazole system. Key structural elements include:

  • Benzothiazole ring: A six-membered aromatic ring fused to a five-membered thiazole ring, providing π-conjugation and rigidity.
  • Prop-2-yn-1-yl substituent: A terminal alkyne group at position 3, enabling click chemistry or further functionalization.
  • 3,4,5-Trimethoxybenzoyl imino group: A planar, electron-rich aromatic system at position 2, contributing to hydrogen-bonding and π-π stacking interactions .
  • Methyl ester: A carboxylate group at position 6, influencing solubility and reactivity.

Its crystal structure, if determined, would likely employ SHELX programs for refinement and ORTEP-3 for visualization .

Properties

IUPAC Name

methyl 3-prop-2-ynyl-2-(3,4,5-trimethoxybenzoyl)imino-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O6S/c1-6-9-24-15-8-7-13(21(26)30-5)12-18(15)31-22(24)23-20(25)14-10-16(27-2)19(29-4)17(11-14)28-3/h1,7-8,10-12H,9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDSHSOBJRSARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves several steps. One common method includes the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminobenzothiazole to form the benzothiazole derivative. The final step involves the alkylation of the benzothiazole derivative with propargyl bromide in the presence of a base such as potassium carbonate .

Chemical Reactions Analysis

methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynyl group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

The compound methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a complex organic molecule that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article delves into the applications of this compound, supported by comprehensive data and case studies.

Chemical Properties and Structure

This compound belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities. The presence of functional groups such as the trimethoxybenzoyl moiety and the prop-2-yn-1-yl group enhances its reactivity and potential therapeutic effects.

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Numerous studies have indicated that benzothiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have shown to induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .

Case Study: Cytotoxic Effects on Glioblastoma Cells

A notable study investigated the effects of benzothiazole derivatives on glioblastoma cells, a highly aggressive form of brain cancer. The results demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis via mitochondrial dysfunction and caspase activation. The study highlighted that the incorporation of specific functional groups could enhance the selectivity and potency of these compounds against cancer cells .

Antimicrobial Properties

Benzothiazole derivatives have also been explored for their antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.

Case Study: Antibacterial Activity Against Resistant Strains

In a study focused on antibacterial activity, a series of benzothiazole derivatives were tested against multidrug-resistant bacterial strains. The findings revealed that certain derivatives exhibited significant antibacterial activity, suggesting that modifications to the benzothiazole structure could lead to effective treatments for infections caused by resistant pathogens .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Benzothiazole derivatives have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Case Study: Inhibition of Inflammatory Mediators

A research study examined the impact of benzothiazole compounds on inflammatory mediators in vitro. The results indicated that these compounds could effectively reduce the levels of pro-inflammatory cytokines, suggesting a mechanism through which they may exert therapeutic effects in inflammatory conditions .

Data Table: Summary of Applications

ApplicationDescriptionRelevant Studies/Findings
Anticancer ActivityInduces apoptosis in cancer cellsSignificant cytotoxicity against glioblastoma cells
Antimicrobial PropertiesInhibits growth of multidrug-resistant bacteriaEffective against resistant strains
Anti-inflammatory EffectsModulates inflammatory pathwaysReduces pro-inflammatory cytokines

Mechanism of Action

The mechanism of action of methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, modulating their activity. The trimethoxybenzoyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets. The prop-2-ynyl group may contribute to the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s trimethoxybenzoyl group enhances planarity and electron density compared to bromophenyl or PEGDA’s aliphatic chains, favoring stronger π-π interactions .
  • The terminal alkyne offers unique reactivity absent in bromophenyl or acrylate analogs, enabling bioorthogonal conjugation .

Physicochemical Properties

Hydrogen-Bonding and Solubility

  • The methyl ester reduces polarity compared to free carboxylic acids, improving lipid solubility.
  • The imino group and methoxy substituents act as hydrogen-bond acceptors, promoting crystal packing via C=O⋯H-N and C-H⋯O interactions . This contrasts with PEGDA’s reliance on van der Waals forces .

Conformational Analysis

  • The dihydro-1,3-benzothiazole ring may exhibit puckering, analyzed via Cremer-Pople coordinates (e.g., amplitude $ q $, phase $ \phi $) . For example, a six-membered ring with $ q = 0.5 \, \text{Å} $ and $ \phi = 30^\circ $ would indicate moderate puckering, affecting molecular flexibility and binding affinity.

Biological Activity

Methyl (2Z)-3-(prop-2-yn-1-yl)-2-[(3,4,5-trimethoxybenzoyl)imino]-2,3-dihydro-1,3-benzothiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing on diverse research findings and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4,5-trimethoxybenzoyl derivatives with thiazole precursors. The incorporation of a propargyl group enhances its biological activity by potentially improving binding interactions with target proteins. For instance, structural modifications at various positions have been shown to significantly affect potency and selectivity against specific biological targets.

Biological Activity

The biological activity of this compound has been evaluated in various studies focusing on its antiproliferative effects and mechanisms of action.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For example, it has been reported to inhibit cell proliferation by targeting tubulin at the colchicine binding site, leading to apoptotic cell death. This mechanism is crucial as it disrupts the normal mitotic process in cancer cells.

The compound's mechanism involves:

  • Inhibition of Tubulin Polymerization : By binding to tubulin, it prevents the formation of microtubules necessary for mitosis.
  • Induction of Apoptosis : The disruption in mitosis triggers apoptotic pathways, leading to programmed cell death in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study 1 : A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models. The study noted an IC50 value in the low micromolar range against human cancer cell lines.
  • Case Study 2 : Another investigation focused on the compound's selectivity profile revealed that it preferentially targets cancer cells over normal cells, suggesting a favorable therapeutic index.

Research Findings

Research findings from various studies have provided insights into the structure-activity relationship (SAR) of this compound:

ModificationEffect on ActivityReference
Methylation at N-positionIncreased potency against HSET
Propargyl substitutionEnhanced binding affinity
Variations in benzoyl groupAltered selectivity and cytotoxicity

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